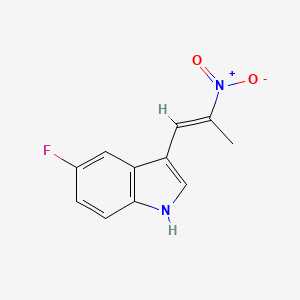
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-(2-Nitroprop-1-en-1-yl)benzene” is a chemical compound with the molecular formula C9H9NO2 . It appears as a light orange to yellow to green powder to crystal .
Synthesis Analysis
The synthesis of “(E)-(2-Nitroprop-1-en-1-yl)benzene” involves handling hazardous chemicals and should only be performed by trained professionals in a controlled environment . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium (1) with cyanomethyl halides .
Molecular Structure Analysis
The molecular formula of “(E)-(2-Nitroprop-1-en-1-yl)benzene” is C9H9NO2 . The molecular weight is 163.18 .
Chemical Reactions Analysis
“(E)-(2-Nitroprop-1-en-1-yl)benzene” is used in various chemical reactions. For instance, it is used in the Henry reaction to make Phenyl-2-nitropropene out of benzaldehyde and Nitroethane .
Physical And Chemical Properties Analysis
“(E)-(2-Nitroprop-1-en-1-yl)benzene” is a solid at 20 degrees Celsius . It has a melting point of 61.0 to 65.0 °C .
Scientific Research Applications
Antituberculosis Activity
One significant area of research involves the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives, including compounds related to "(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole". These compounds, specifically 5-fluoro-1H-indole-2,3-dione derivatives, have been evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, with some showing significant inhibitory activity. The study emphasizes the potential of these compounds in developing new antituberculosis agents (Karalı et al., 2007).
Antimicrobial and Antiproliferative Activities
Research on heterocycles derived from indole-2-carbohydrazides, including 5-fluoro variants, has shown these compounds to exhibit antimicrobial, antiinflammatory, and antiproliferative activities. These studies provide a foundation for further exploration of indole derivatives as potential therapeutic agents in treating various diseases (Narayana et al., 2009).
Organic Synthesis and Fluorescent Probes
Indole derivatives are pivotal in organic synthesis, acting as intermediates for constructing complex molecular architectures. Their applications extend to developing fluorescent probes for biological studies, where they can offer insights into cellular processes and molecular interactions. Studies have focused on synthesizing and exploring the photophysical properties of indole-based compounds, indicating their utility as fluorescent probes in aqueous systems, highlighting their role in advancing the field of molecular imaging and diagnostics (Park et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGJTFSYAUYMSM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CNC2=C1C=C(C=C2)F)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2860945.png)
![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2860951.png)
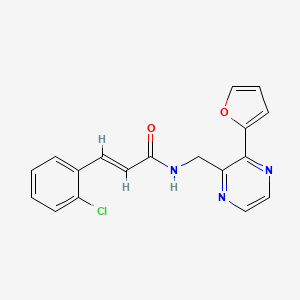

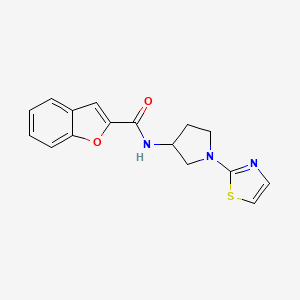
![2-[(4-Bromophenyl)sulfonyl]quinoxaline](/img/structure/B2860957.png)
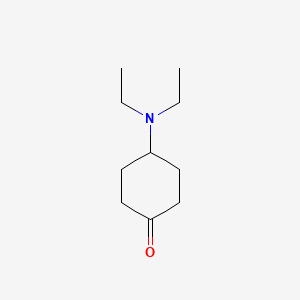

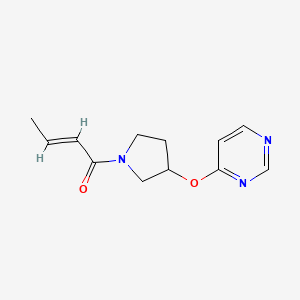
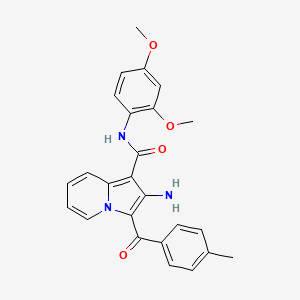
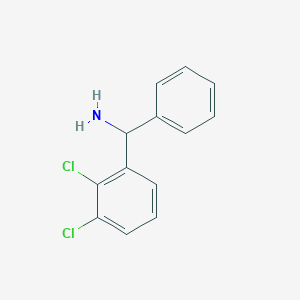
![Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2860967.png)